molecular formula C20H25N3OS B3001247 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207020-74-3

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B3001247
CAS No.: 1207020-74-3
M. Wt: 355.5
InChI Key: BOUVIYIUSFVBAF-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic small molecule designed for research purposes. This compound features a complex structure incorporating an imidazole core, a thioether linkage, and a piperidine moiety, making it a valuable subject in medicinal chemistry and drug discovery. The molecular architecture of this reagent is representative of a significant class of bioactive molecules; nitrogen-containing heterocycles, such as the imidazole and piperidine rings in this compound, are found in more than 85% of all biologically active compounds and approximately 60% of unique small-molecule drugs . The presence of the imidazole scaffold is of particular interest, as its similarity to histidine allows for easier linkage with protein molecules, making N-heterocycles with this structure promising candidates in various screening assays . Furthermore, the piperidine subunit is a frequently utilized heterocycle in pharmaceuticals, often employed to optimize the pharmacokinetic properties of a final molecule or to serve as a scaffold for arranging pharmacophoric groups . This combination of features suggests potential research applications in developing enzyme inhibitors or probing protein-ligand interactions. The compound is intended for laboratory research use exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-3-11-23-18(17-9-7-16(2)8-10-17)14-21-20(23)25-15-19(24)22-12-5-4-6-13-22/h3,7-10,14H,1,4-6,11-13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUVIYIUSFVBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C21H24N4OS
  • Molecular Weight : 376.51 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazole Ring : Through the reaction of appropriate aldehydes and amines.
  • Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.
  • Acetamide Formation : Final reaction with an acetamide derivative under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-72.01
This compoundHepG23.56
Taxol (control)MCF-77.80
Taxol (control)HepG24.44

The compound exhibited an IC50 value of 2.01 µM against MCF-7 cells, significantly lower than that of the standard drug Taxol, indicating its potent anticancer activity .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound resulted in a marked increase in both early and late apoptotic cells compared to untreated controls.

Figure 1: Apoptosis Induction in MCF-7 Cells
Apoptosis Graph

Case Studies

In a recent study focusing on the structure–activity relationship (SAR), several derivatives of imidazole were synthesized and tested for their anticancer properties. The results indicated that modifications in the p-tolyl group significantly influenced the biological activity, with certain analogs displaying enhanced potency against cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and related derivatives:

Compound Core Heterocycle N1 Substituent C5 Substituent Linkage Amine Moiety Molecular Formula Molecular Weight
Target: 2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone Imidazole Allyl p-Tolyl Thioether (-S-) Piperidine Likely C20H23N3OS* ~354.5 (estimated)
Analog 1: 2-((1-Methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone Imidazole Methyl p-Tolyl Thioether (-S-) Piperidine C18H23N3OS 329.5
Analog 2: 2-((1-Phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone Imidazole Phenyl p-Tolyl Thioether (-S-) Piperidine C23H24N3OS ~390.5 (estimated)
Analog 3: 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Tetrazole Aryl N/A Carbonyl (-CO-) Piperazine Varies by substituent ~300–350 (estimated)
Analog 4: (E)-1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime Imidazole Hydroxybutyl N/A Oxime (-NOH) Ethane C9H15N3O5 245.2

Notes:

  • Core Heterocycle: The imidazole ring in the target compound is distinct from tetrazole (Analog 3) or benzimidazole derivatives (e.g., ), which may alter electronic properties and binding interactions.
  • This could enhance interactions with hydrophobic pockets in biological targets.
  • Linkage: The thioether in the target compound may improve metabolic stability compared to carbonyl or oxime linkages in analogs .

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